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Cat. No.: B609319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
MRS2500 is a highly potent, selective, and stable competitive antagonist of the P2Y1

purinergic receptor.[1][2][3] Its mechanism of action is centered on its ability to specifically bind

to the P2Y1 receptor, thereby blocking the binding of its endogenous agonist, adenosine

diphosphate (ADP).[4] This antagonism effectively inhibits the downstream signaling cascade

responsible for initiating platelet shape change and aggregation.[5] The high affinity and

selectivity of MRS2500 for the P2Y1 receptor make it a critical tool for studying purinergic

signaling and a promising candidate for antithrombotic therapies.[2][6]

Core Mechanism of Action: P2Y1 Receptor
Antagonism
The primary mechanism of action of MRS2500 is its function as a competitive antagonist at the

P2Y1 receptor, a G-protein coupled receptor (GPCR) belonging to the P2Y receptor family.[7]

[8]

Target Receptor: P2Y1 Receptor.

Endogenous Agonist: Adenosine Diphosphate (ADP).[8]

Antagonism Type: Competitive.[4]
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In physiological systems, particularly in hemostasis, ADP is released at sites of vascular injury

and binds to two key P2Y receptors on the surface of platelets: P2Y1 and P2Y12.[9] The P2Y1

receptor, coupled to the Gq protein, is responsible for the initial phase of platelet activation,

including shape change and the onset of aggregation, which is triggered by an increase in

intracellular calcium.[5][7]

MRS2500 exerts its effect by binding directly to the P2Y1 receptor, occupying the same binding

site as ADP.[10] However, unlike ADP, the binding of MRS2500 does not induce the

conformational change required for receptor activation and downstream signaling. By

preventing ADP from binding, MRS2500 effectively and potently blocks the Gq-mediated

signaling pathway, thus inhibiting ADP-induced platelet aggregation.[5]

Signaling Pathway
The binding of ADP to the P2Y1 receptor initiates a well-defined signaling cascade. MRS2500

inhibits this pathway at its inception.

Agonist Binding: ADP binds to the P2Y1 receptor on the platelet surface.

G-Protein Activation: The P2Y1 receptor is coupled to the Gq class of G-proteins. Agonist

binding causes the activation of Gq.[7]

Phospholipase C (PLC) Activation: Activated Gq stimulates the enzyme Phospholipase C.[7]

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2)

into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Mobilization: IP3 binds to its receptors on the dense tubular system (the platelet's

equivalent of the endoplasmic reticulum), triggering the release of stored Ca2+ into the

cytoplasm.

Platelet Response: The rapid increase in intracellular Ca2+ concentration is the primary

signal for platelet shape change and the initiation of aggregation.

MRS2500, by competitively blocking the P2Y1 receptor, prevents these downstream events

from occurring in response to ADP.
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Caption: P2Y1 receptor signaling pathway and inhibition by MRS2500.

Quantitative Data
The potency and selectivity of MRS2500 have been quantified in various assays. It exhibits

nanomolar affinity for the P2Y1 receptor.

Parameter Species/System Value Reference

Ki (Inhibition

Constant)

Recombinant Human

P2Y1 Receptor
0.78 nM [1][3]

Kd (Dissociation

Constant)
Human Platelets 0.61 nM [4]

Kd (Dissociation

Constant)
Mouse Platelets 1.20 nM [4]

IC50 (ADP-induced

Aggregation)

Human Washed

Platelets
0.95 nM [1][3]

IC50 (ADP-induced

Aggregation)

Human Platelet-Rich

Plasma (PRP)
0.49 µM [3]

pKB P2Y1 Receptor 9.0 [7]

Experimental Protocols
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The characterization of MRS2500 involves several key experimental methodologies.

Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki and Kd) of MRS2500 for the P2Y1

receptor.

Objective: To quantify the direct interaction between MRS2500 and the P2Y1 receptor.

Methodology: A competitive binding assay using a radiolabeled form of the antagonist, such

as [¹²⁵I]MRS2500 or [³²P]MRS2500.[4][11]

Preparation of Membranes: Cell membranes are prepared from Sf9 insect cells expressing

the recombinant human P2Y1 receptor or from isolated human platelets.[4][11]

Incubation: A constant, low concentration of radiolabeled [¹²⁵I]MRS2500 is incubated with

the membrane preparations.

Competition: Increasing concentrations of unlabeled MRS2500 are added to compete for

binding with the radiolabeled ligand.

Separation: The membrane-bound radioligand is separated from the unbound radioligand,

typically by rapid filtration.

Quantification: The radioactivity of the filters (representing bound ligand) is measured

using a gamma counter.

Data Analysis: The data are plotted as the percentage of specific binding versus the

concentration of the unlabeled competitor. The IC50 (the concentration of unlabeled ligand

that displaces 50% of the radiolabeled ligand) is determined and used to calculate the Ki

value. Non-specific binding is determined in the presence of a high concentration of a non-

labeled antagonist.[11]
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Caption: Workflow for a competitive receptor binding assay.

Platelet Aggregation Assay
This functional assay measures the ability of MRS2500 to inhibit platelet aggregation induced

by ADP.

Objective: To determine the functional potency (IC50) of MRS2500.

Methodology: Light Transmission Aggregometry (LTA).
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Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifugation of whole

blood collected in an anticoagulant (e.g., citrate). Alternatively, washed platelets are

prepared by further centrifugation and resuspension in a buffered solution.

Pre-incubation: The platelet suspension is placed in an aggregometer cuvette and pre-

incubated with various concentrations of MRS2500 or a vehicle control.

Induction of Aggregation: A specific concentration of ADP (e.g., 10 µM) is added to the

cuvette to induce platelet aggregation.[3]

Measurement: As platelets aggregate, the turbidity of the sample decreases, and light

transmission through the sample increases. This change is recorded over time.

Data Analysis: The maximum aggregation response is measured for each concentration of

MRS2500. The IC50 value is calculated as the concentration of MRS2500 that inhibits

50% of the maximal aggregation response induced by ADP.

In Vivo Thrombosis Models
These experiments assess the antithrombotic efficacy of MRS2500 in a living organism.

Objective: To evaluate the ability of MRS2500 to prevent thrombus formation in vivo.

Methodology: Electrolytic-Mediated Carotid Artery Thrombosis (ECAT) in monkeys or laser-

induced vessel injury in mice.[2][6][9]

Animal Preparation: Animals (e.g., cynomolgus monkeys or mice) are anesthetized.[9]

Drug Administration: MRS2500 is administered, typically via intravenous (IV) injection.[2]

Thrombus Induction: A thrombus is induced in a target artery (e.g., carotid or mesenteric).

In the ECAT model, a small electrical current is applied to the artery to induce endothelial

damage and trigger thrombosis.[9] In the laser model, a focused laser beam injures the

vessel wall.[6]

Monitoring: Blood flow and thrombus formation are monitored in real-time.
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Outcome Measurement: The primary outcomes are the time to vessel occlusion and the

final weight of the thrombus. The effect of MRS2500 is compared to a vehicle control

group. Bleeding time is often measured as a key safety endpoint.[2][6]

Mechanism of Competitive Antagonism
Structural biology studies have provided a detailed view of how MRS2500 interacts with the

P2Y1 receptor. MRS2500 binds to a site that overlaps with the ADP binding pocket, stabilizing

the receptor in an inactive conformation.[10] Its two phosphate groups are critical for high-

affinity binding, forming hydrogen bonds and salt-bridge interactions with key residues in the

receptor, including K46, Y110, R195, T205, Y303, Y306, and R310.[10] By physically

occupying this space, it prevents the conformational changes necessary for G-protein coupling

and activation.
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Caption: Logical relationship of competitive antagonism at the P2Y1 receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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